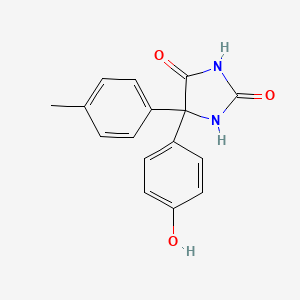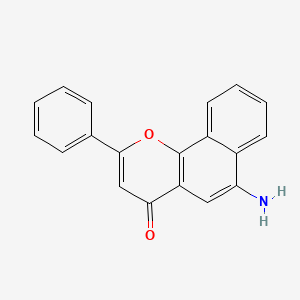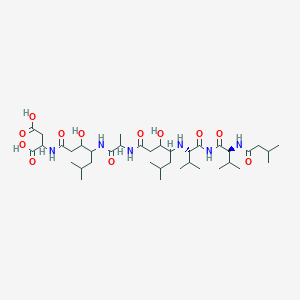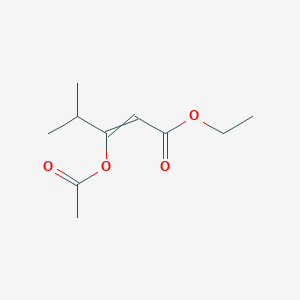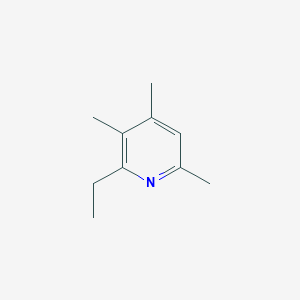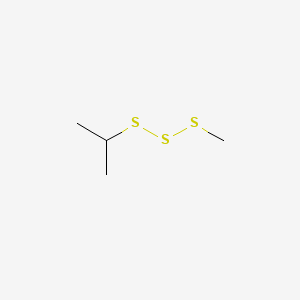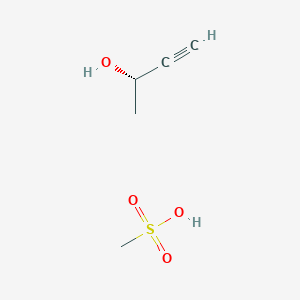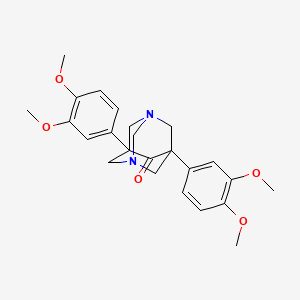![molecular formula C16H15NO B14465135 Acetamide, N-[2-(2-phenylethenyl)phenyl]- CAS No. 72592-61-1](/img/structure/B14465135.png)
Acetamide, N-[2-(2-phenylethenyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[2-(2-phenylethenyl)phenyl]-: is an organic compound with a complex structure that includes an acetamide group attached to a phenylethenyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(2-phenylethenyl)phenyl]- typically involves the reaction of 2-(2-phenylethenyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenylethenyl group.
Reduction: Amine derivatives of the acetamide group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, it may be used to study the interactions of acetamide derivatives with biological molecules.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials.
Wirkmechanismus
The mechanism by which Acetamide, N-[2-(2-phenylethenyl)phenyl]- exerts its effects involves interactions with specific molecular targets. The acetamide group can form hydrogen bonds with various biological molecules, influencing their activity. The phenylethenyl group may interact with hydrophobic regions of proteins or other macromolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
- Acetamide, N-phenyl-
- Acetamide, N-(2-phenylethyl)-
- Acetamide, N-(2-hydroxyphenyl)-
Uniqueness: Acetamide, N-[2-(2-phenylethenyl)phenyl]- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity compared to other acetamide derivatives. This structural feature allows for specific interactions and applications that are not possible with simpler acetamide compounds.
Eigenschaften
CAS-Nummer |
72592-61-1 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
N-[2-(2-phenylethenyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO/c1-13(18)17-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,1H3,(H,17,18) |
InChI-Schlüssel |
OGUQXZFCZBRSRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
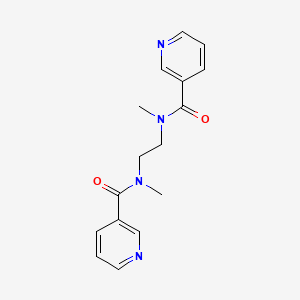
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
